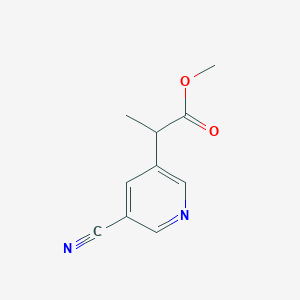

Methyl 2-(5-cyanopyridin-3-yl)propanoate

Description

Methyl 2-(5-cyanopyridin-3-yl)propanoate is a pyridine derivative featuring a cyano (-CN) group at the 5-position of the pyridine ring and a methyl propanoate ester (-CH₂COOCH₃) at the 3-position (Figure 1). This compound is of interest in medicinal and agrochemical research due to its electron-withdrawing substituents, which modulate the pyridine ring’s electronic properties and reactivity. The cyano group enhances electrophilic substitution resistance while providing a site for further functionalization, such as hydrolysis to carboxylic acids. The ester group contributes to lipophilicity, influencing bioavailability and metabolic stability.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

methyl 2-(5-cyanopyridin-3-yl)propanoate |

InChI |

InChI=1S/C10H10N2O2/c1-7(10(13)14-2)9-3-8(4-11)5-12-6-9/h3,5-7H,1-2H3 |

InChI Key |

AVPYVHXCTCRQET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CC(=C1)C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-cyanopyridin-3-yl)propanoate typically involves the reaction of 5-cyanopyridine with methyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-cyanopyridin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the cyano group to an amine group.

Substitution: This reaction can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products typically include primary or secondary amines.

Substitution: Products can vary widely depending on the nucleophile used, resulting in esters, amides, or other derivatives.

Scientific Research Applications

Methyl 2-(5-cyanopyridin-3-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-cyanopyridin-3-yl)propanoate involves its interaction with specific molecular targets. The cyano group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include pyridine and thiophene derivatives with variations in substituent type, position, and heterocyclic core. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparison

Structural Insights :

- Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, reducing pyridine ring basicity and directing electrophilic substitutions to meta/para positions. In contrast, the amino group in is electron-donating, increasing ring basicity and ortho/para reactivity. Fluorine in exerts a weaker electron-withdrawing effect (-I) compared to cyano, creating a distinct electronic profile.

- Steric and Solubility Considerations: The propanoate ester in the target compound enhances lipophilicity compared to shorter-chain esters.

Physicochemical Properties (Inferred)

Notes:

- Solubility and LogP values are estimated based on substituent contributions.

- The thiophene derivative exhibits distinct properties due to its heterocycle and multiple amino groups, favoring polar solvents.

Methodological Considerations

- NMR Characterization :

- Synthetic Protocols: Reactions involving malononitrile or ethyl cyanoacetate (as in ) may parallel the target compound’s synthesis, though pyridine-specific conditions (e.g., pH 8.0 buffers ) are critical.

Biological Activity

Methyl 2-(5-cyanopyridin-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a cyano group at the 5-position and an ester functional group. Its structure can be represented as follows:

This compound's unique structural features contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to active sites on target proteins.

Interaction with Enzymes

Research indicates that compounds similar to this compound can inhibit various enzymes involved in critical biological pathways. For instance, studies have shown that related compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are essential in inflammatory processes .

Pharmacological Effects

This compound has been evaluated for various pharmacological activities:

- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects. For example, one study reported that a related compound inhibited carrageenan-induced paw edema in rats by approximately 45% .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial potential, showing promising results against certain bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in cancer cell lines.

Table 1: Biological Activities of this compound and Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.